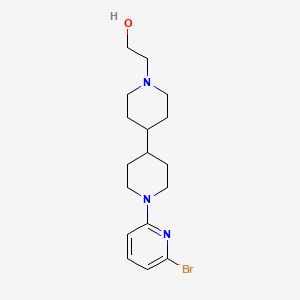
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving piperidine derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetaldehyde or 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetic acid.
Scientific Research Applications
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(4-Bromopyridin-2-yl)piperidin-4-ol
- 4-(4-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings and an ethanol group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H26BrN3O |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[4-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C17H26BrN3O/c18-16-2-1-3-17(19-16)21-10-6-15(7-11-21)14-4-8-20(9-5-14)12-13-22/h1-3,14-15,22H,4-13H2 |
InChI Key |
WMBJDDLLIDTECY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3=NC(=CC=C3)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















